molecular formula C9H8N2O B12828230 1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one

1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one

Cat. No.: B12828230
M. Wt: 160.17 g/mol
InChI Key: SKLIUCYWQZTZED-UHFFFAOYSA-N
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Description

1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The imidazo[1,5-a]pyridine scaffold is known for its broad range of biological activities, making it a valuable target in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one can be achieved through several methodologies. One common approach involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another method includes the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of an oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,5-a]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3H-Imidazo[4,5-c]pyridin-4-yl)ethanone
  • 1-(1H-Imidazo[4,5-c]pyridin-4-yl)ethanone
  • 2-Acetylpyrido[3,4-d]imidazole

Uniqueness

1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-imidazo[1,5-a]pyridin-6-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)8-2-3-9-4-10-6-11(9)5-8/h2-6H,1H3

InChI Key

SKLIUCYWQZTZED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=NC=C2C=C1

Origin of Product

United States

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